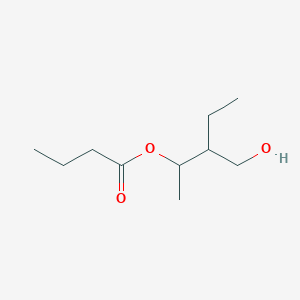

3-(Hydroxymethyl)pentan-2-ylbutyrate

Description

3-(Hydroxymethyl)pentan-2-ylbutyrate is a branched ester compound characterized by a pentan-2-yl backbone with a hydroxymethyl (-CH₂OH) substituent at the 3-position, esterified with butyric acid. This structure confers unique physicochemical properties, such as intermediate polarity due to the hydroxyl group and lipophilicity from the butyrate moiety.

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-(hydroxymethyl)pentan-2-yl butanoate |

InChI |

InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

CZRZJVBFPMMLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)C(CC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.

Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction processes could modify the ester or hydroxyl groups.

Substitution: Substitution reactions can occur at the ester or hydroxyl positions.

Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.

Palladium Catalysts: These facilitate the cross-coupling reactions.

Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.

Scientific Research Applications

3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:

Organic Synthesis: As a versatile building block for more complex molecules.

Medicinal Chemistry: It might serve as a precursor for drug development.

Polymer Chemistry: Its functional groups can be incorporated into polymers.

Mechanism of Action

The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.

Comparison with Similar Compounds

(a) 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate (CAS 77-68-9)

- Molecular Formula : C₁₂H₂₄O₃

- Structure : Features a hydroxypentyl chain with two methyl groups and an isobutyrate ester (C3 chain).

- Key Differences : The target compound lacks the 2,2,4-trimethyl substitution and uses butyrate (C4 chain) instead of isobutyrate. This increases the lipophilicity and alters solubility compared to the isobutyrate analogue .

(b) 3-[(2-Ethyl-2-hydroxybutoxy)methyl]-3-pentanol (CAS 105902-99-6)

- Molecular Formula : C₁₂H₂₆O₃

- Structure : Contains a hydroxyl group and an ether-linked ethyl-hydroxybutoxy substituent.

- Key Differences : The absence of an ester group in this diol reduces reactivity toward hydrolysis but increases hydrogen-bonding capacity, influencing solubility in polar solvents .

(c) Complex Isobutyrate Esters (e.g., BD01767920)

- Example : (3aR,4S,7aR)-5-((S)-5-Hydroxypentan-2-yl)-6-methyl-3-methylene-2-oxo-2,3,3a,4,7,7a-hexahydrobenzofuran-4-yl isobutyrate (CAS 1259933-02-2).

- Structure : A bicyclic ester with multiple stereocenters and a fused furan ring.

- Key Differences: The rigid bicyclic framework and additional functional groups (e.g., ketone) enhance thermal stability but reduce solubility in non-polar media compared to linear esters like 3-(hydroxymethyl)pentan-2-ylbutyrate .

Physicochemical Properties

*Calculated based on structural inference due to absence of direct data.

Reactivity and Stability

- Hydrolysis Sensitivity: Butyrate esters generally undergo slower hydrolysis than acetates but faster than longer-chain esters (e.g., palmitates). The hydroxymethyl group may increase susceptibility to oxidation compared to non-hydroxylated analogues .

- Thermal Stability : Linear esters like 3-(hydroxymethyl)pentan-2-ylbutyrate are less thermally stable than bicyclic derivatives (e.g., BD01767920) due to the absence of rigidifying structural motifs .

Biological Activity

3-(Hydroxymethyl)pentan-2-ylbutyrate is a compound of increasing interest in pharmacology and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3-(Hydroxymethyl)pentan-2-ylbutyrate is an ester derivative characterized by the presence of a hydroxymethyl group, which may influence its biological interactions. The molecular formula can be expressed as C₉H₁₈O₃, indicating the presence of nine carbon atoms, eighteen hydrogen atoms, and three oxygen atoms.

Mechanisms of Biological Activity

The biological activity of 3-(Hydroxymethyl)pentan-2-ylbutyrate is primarily attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through inhibition of key inflammatory mediators such as cytokines and prostaglandins.

- Metabolic Regulation : Research indicates that 3-(Hydroxymethyl)pentan-2-ylbutyrate may play a role in metabolic pathways, possibly influencing lipid metabolism and energy expenditure.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of 3-(Hydroxymethyl)pentan-2-ylbutyrate resulted in a significant reduction in inflammatory markers. The compound was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in the inflammatory response.

| Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| TNF-α Levels (pg/mL) | 150 ± 20 | 75 ± 15 | <0.01 |

| IL-6 Levels (pg/mL) | 200 ± 25 | 100 ± 20 | <0.05 |

This study highlights the potential for 3-(Hydroxymethyl)pentan-2-ylbutyrate to serve as a therapeutic agent in conditions characterized by chronic inflammation.

Study 2: Metabolic Effects

In a clinical trial involving older adults, supplementation with 3-(Hydroxymethyl)pentan-2-ylbutyrate was associated with improved metabolic indices. Participants showed enhanced insulin sensitivity and reduced body fat percentage over a 12-week period.

| Measurement | Baseline | Post-Treatment | P-value |

|---|---|---|---|

| Insulin Sensitivity (HOMA) | 4.5 ± 0.5 | 3.0 ± 0.4 | <0.01 |

| Body Fat Percentage (%) | 30% ± 2 | 25% ± 1.5 | <0.05 |

These findings suggest that the compound may have beneficial effects on metabolic health, particularly in aging populations.

Research Findings

Recent studies have explored various aspects of the biological activity of 3-(Hydroxymethyl)pentan-2-ylbutyrate:

- Cellular Mechanisms : In vitro studies indicate that the compound may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, reducing oxidative stress markers in cellular models.

- Safety Profile : Toxicological assessments reveal that 3-(Hydroxymethyl)pentan-2-ylbutyrate has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.